molecular formula C18H18F3NO2 B5533319 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 5744-15-0

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5533319
CAS RN: 5744-15-0
M. Wt: 337.3 g/mol
InChI Key: ROGWQMYBHCBXFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been achieved with good yield by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product was then recrystallized and characterized through various spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, showcasing intermolecular hydrogen bonds of N–H⋅⋅⋅O type and intramolecular interactions, elucidated through direct methods and refined by full matrix least-squares procedures (Sharma et al., 2018).

Chemical Reactions and Properties

Although the primary focus of the literature is on synthesis and structure, the functionality of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide suggests potential reactivity typical of acetamides, including participation in nucleophilic substitution reactions due to the presence of the acetamide group.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the compound’s molecular structure. The detailed crystallographic analysis provides insights into its solid-state properties and potential interactions in various solvents (Sharma et al., 2018).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)15-8-3-4-9-16(15)24-11-17(23)22-14-7-5-6-13(10-14)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGWQMYBHCBXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972918
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5744-15-0
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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